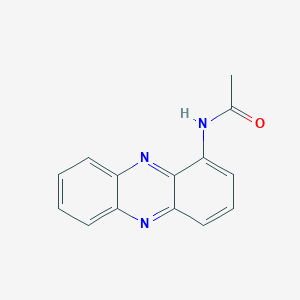

N-(Phenazin-1-YL)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

34000-79-8 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-phenazin-1-ylacetamide |

InChI |

InChI=1S/C14H11N3O/c1-9(18)15-12-7-4-8-13-14(12)17-11-6-3-2-5-10(11)16-13/h2-8H,1H3,(H,15,18) |

InChI Key |

ZXSQLRBMGXAUAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=NC3=CC=CC=C3N=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N Phenazin 1 Yl Acetamide and Analogues

Foundational Synthetic Routes to the Phenazine (B1670421) Core

The construction of the tricyclic phenazine scaffold is the foundational step in synthesizing N-(phenazin-1-yl)acetamide. Various methods have been established, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. guidechem.com

Cyclization Reactions in Phenazine Synthesis

Cyclization reactions are central to forming the dibenzopyrazine structure of phenazine. Two classical and widely utilized methods are the Wohl-Aue reaction and the reductive cyclization of diphenylamine (B1679370) derivatives.

The Wohl-Aue reaction , first reported in 1901, involves the base-promoted condensation of an aniline (B41778) with a nitroarene. nih.govjst.go.jp For the synthesis of substituted phenazines, appropriately functionalized anilines and nitroarenes are heated, often under harsh conditions, to yield the desired product. nih.gov The mechanism is believed to proceed through the nucleophilic substitution of the aniline onto the ortho-position of the nitroarene, forming an o-nitrodiphenylamine intermediate which then undergoes reduction and cyclization. jst.go.jp While effective, this method can suffer from low yields, particularly when using complex substrates. nih.gov

Reductive cyclization offers another robust pathway. A common approach involves the reaction of an N-phenyl-2-nitroaniline intermediate in the presence of a reducing agent, such as iron powder, which first reduces the nitro group to an amine, followed by an oxidative cyclization to form the phenazine ring. guidechem.com This strategy is a key component of more modern, modular syntheses, such as those involving a palladium-catalyzed Buchwald-Hartwig cross-coupling to form the diphenylamine intermediate, followed by a base-promoted reductive cyclization. nih.gov

Other notable cyclization strategies include the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds or other "2C units," and the oxidative cyclization of 1,2-diaminobenzene itself. guidechem.com The development of greener synthetic methodologies has also introduced approaches utilizing microwave-assistance, ultrasound, and solvent-free conditions to improve efficiency and reduce environmental impact. guidechem.com

| Method | Reactants | Key Features | References |

|---|---|---|---|

| Wohl-Aue Reaction | Aniline + Nitroarene | Base-promoted condensation; suitable for substituted analogues but can have low yields. | nih.govjst.go.jpnih.gov |

| Reductive Cyclization | N-phenyl-2-nitroaniline | Involves reduction of nitro group followed by cyclization; often provides good yields. | guidechem.comnih.gov |

| Condensation Reaction | 1,2-Diaminobenzene + 1,2-Dicarbonyl compound | A direct and often high-yielding route to the phenazine core. | guidechem.com |

Strategies for Functionalization of the Phenazine Ring System

To synthesize this compound, the phenazine ring must be functionalized with an amino group at the C1 position. This is typically achieved not by direct amination of the pre-formed phenazine ring, but by incorporating the desired functionality (or a precursor) into the starting materials prior to cyclization.

A common strategy involves using a starting material that contains a nitro group at the position destined to become C1 of the phenazine. This nitro-substituted phenazine can then be readily reduced to the corresponding aminophenazine. For example, the synthesis of phenazine-1-carboxylic acid, a related functionalized phenazine, has been achieved through the reaction of aniline and 2-bromo-3-nitro-benzoic acid. nih.gov This highlights the principle of carrying a precursor functional group through the cyclization process.

The synthesis of 1-aminophenazines has been specifically reported, providing the crucial intermediate for the final acylation step. acs.org Furthermore, various aminophenazine-1-carboxylate derivatives have been synthesized, demonstrating the viability of creating amino-substituted phenazines through established synthetic routes. acs.orgnih.gov The reduction of the nitro group to an amine is a standard transformation, often accomplished using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. google.com

Synthesis of Acetamide (B32628) Functionalities

Once 1-aminophenazine is obtained, the final step is the formation of the amide bond to introduce the acetamide group. This is a fundamental and well-understood transformation in organic chemistry, with several reliable methods available.

N-Acylation of Amines and Related Reactions

Direct N-acylation is the most common method for converting an amine to an acetamide. This reaction is typically performed using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. orientjchem.org These reactions are generally high-yielding and proceed under mild conditions. orientjchem.org

Recent advancements have focused on developing more environmentally friendly and catalytic methods. One such approach uses catalytic amounts of acetic acid to facilitate the N-acetylation of amines with ethyl acetate (B1210297) or butyl acetate serving as both the solvent and the acyl source. rsc.org This method avoids the use of more hazardous reagents like acyl chlorides. rsc.org Other catalyst-free methods have also been developed, for instance, by reacting amines with acetic anhydride in water, which offers advantages such as short reaction times and a simple workup procedure. orientjchem.org Continuous-flow processes using acetonitrile (B52724) as a safe acetylating agent over an alumina (B75360) catalyst have also proven effective for both aromatic and aliphatic amines. researchgate.net

Coupling Strategies for Amide Bond Formation

An alternative to direct acylation is the use of coupling reagents to facilitate the condensation of a carboxylic acid (acetic acid) with the amine (1-aminophenazine). This is the most frequently used reaction in medicinal chemistry for creating amide bonds. growingscience.com

A vast array of coupling reagents has been developed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govpeptide.com Uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, known for rapid reaction times and minimal racemization in chiral substrates. growingscience.compeptide.com The choice of reagent, base (like N,N-diisopropylethylamine, DIPEA), and solvent is crucial and often optimized for the specific substrates being coupled, especially for less reactive, electron-deficient amines. growingscience.comnih.gov

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Direct N-Acylation | Acetic Anhydride or Acetyl Chloride (+ Base) | Classical, efficient, and high-yielding. | orientjchem.org |

| Catalytic N-Acylation | Acetate Ester (e.g., Ethyl Acetate) + Catalytic Acetic Acid | Greener alternative, avoids hazardous reagents. | rsc.org |

| Coupling Reagent-Mediated | Acetic Acid + Coupling Reagent (e.g., EDC, HATU) + Base | Broadly applicable, effective for challenging substrates. | growingscience.comnih.gov |

Specific Synthetic Pathways for this compound and its Structural Analogues

While a direct, single-pot synthesis for this compound is not prominently described, a logical and efficient pathway can be constructed based on the foundational reactions detailed above.

Proposed Synthesis of this compound:

Synthesis of 1-Nitrophenazine: The synthesis would begin with the construction of a phenazine core bearing a nitro group at the C1 position. A plausible route is the condensation of o-phenylenediamine (B120857) with a suitable 1,2-dicarbonyl compound already containing a nitro group, such as 3-nitro-1,2-benzoquinone.

Reduction to 1-Aminophenazine: The resulting 1-nitrophenazine is then subjected to a reduction reaction. This can be effectively carried out using standard reducing conditions, for instance, with SnCl₂ in concentrated HCl or catalytic hydrogenation (H₂/Pd-C), to yield the key intermediate, 1-aminophenazine. acs.org

N-Acetylation: Finally, 1-aminophenazine is N-acetylated to form the target compound, this compound. A straightforward and high-yielding method would be to react 1-aminophenazine with acetic anhydride in a suitable solvent like pyridine (B92270) or dichloromethane (B109758).

Synthesis of Structural Analogues:

The synthesis of structural analogues can be readily achieved by modifying the starting materials in this proposed pathway.

Analogues Substituted on the Phenazine Core: By starting with substituted o-phenylenediamines (e.g., 4-methyl-1,2-phenylenediamine or 4-chloro-1,2-phenylenediamine) in the initial cyclization step, analogues of this compound with various substituents on the aromatic rings (e.g., at the C7 or C8 positions) can be prepared.

Analogues with Modified Acyl Groups: By replacing acetic anhydride in the final step with other acylating agents (e.g., propionic anhydride, benzoyl chloride), a wide range of N-(phenazin-1-yl)alkanamides and N-(phenazin-1-yl)benzamides can be synthesized, allowing for systematic exploration of structure-activity relationships.

This modular approach provides a versatile platform for the generation of a library of this compound analogues for further research.

Assembly of the Phenazinyl-Acetamide Moiety

The construction of the this compound scaffold fundamentally relies on two key stages: the formation of the tricyclic phenazine core and the subsequent introduction of the acetamide group.

The synthesis of the phenazine nucleus can be achieved through several established methods. A common and historical approach is the Wohl-Aue reaction, which involves the condensation of an aniline with a nitrobenzene (B124822) in the presence of a base at elevated temperatures. For substituted phenazines, a more regioselective route is the condensation of a substituted o-phenylenediamine with a substituted o-quinone. Another powerful strategy is the Jourdan-Ullmann coupling followed by a reductive cyclization. This involves the coupling of an aniline with a 2-halonitrobenzoic acid derivative, followed by a sodium borohydride-mediated ring closure to form the phenazine-1-carboxylic acid, which can then be further functionalized. rroij.com

Once the 1-aminophenazine precursor is obtained, the acetamide moiety is typically introduced via a standard acylation reaction. This involves treating 1-aminophenazine with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. The reaction is generally high-yielding and provides a direct route to this compound. This two-step sequence—synthesis of the substituted aminophenazine followed by acylation—is a versatile method for accessing the basic phenazinyl-acetamide structure.

A representative synthetic scheme for the assembly of the phenazinyl-acetamide moiety is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Phenazine Core Synthesis (e.g., Reductive Cyclization) | Substituted 2-aminodiphenylamine (B160148) derivative, oxidizing agent (e.g., FeCl₃) | Substituted 1-aminophenazine |

| 2 | Acetylation | 1-aminophenazine, Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl), Base (e.g., Pyridine or Triethylamine) | This compound |

Multi-Step Organic Reactions for Complex Derivative Synthesis

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences that allow for the introduction of diverse functional groups on both the phenazine core and the acetamide side chain. These strategies are essential for fine-tuning the properties of the molecule.

One common approach begins with a functionalized phenazine core, such as phenazine-1-carboxylic acid (PCA). nih.gov PCA can be synthesized in several steps and serves as a versatile intermediate. nih.gov The carboxylic acid group can be converted into an amide, ester, or other functional groups. For instance, activation of the carboxylic acid followed by reaction with various amines can generate a library of phenazine-1-carboxamides. Alternatively, the carboxylic acid can be converted to an amine via a Curtius rearrangement, which can then be acylated to produce this compound analogues with different acyl groups. rroij.com

Another strategy involves the use of halogenated phenazines as precursors. Halogen atoms, such as chlorine or bromine, can be introduced onto the phenazine ring and subsequently displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amines, ethers, and thioethers, at specific positions on the phenazine core. For example, a halogenated this compound could be further functionalized to introduce additional diversity. nih.govmdpi.com

A multi-step synthesis of a complex phenazine derivative is exemplified by the preparation of phenazine-1-carboxylic acylhydrazones. This synthesis begins with the formation of PCA, which is then esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield phenazine-1-carbohydrazide. This intermediate can then be condensed with various aldehydes to produce a diverse range of acylhydrazone derivatives. nih.gov

| Starting Material | Key Intermediate(s) | Reaction Type(s) | Final Product Class |

| Phenazine-1-carboxylic acid | Phenazine-1-carbonyl chloride, Phenazine-1-amine | Amidation, Curtius Rearrangement, Acylation | Phenazine-1-carboxamides, N-acyl-phenazin-1-amines |

| Halogenated Phenazine | N/A | Nucleophilic Aromatic Substitution (SNAr) | Substituted Phenazine Derivatives |

| Phenazine-1-carboxylic acid | Phenazine-1-carbohydrazide | Esterification, Hydrazinolysis, Condensation | Phenazine-1-carboxylic Acylhydrazones |

Design Principles for this compound Analogues and Libraries

The design of analogues and libraries of this compound is guided by principles of medicinal chemistry, aiming to explore and optimize the biological activity of these compounds. This involves both rational design based on structure-activity relationships and the use of high-throughput synthesis methods to generate chemical diversity.

Rational Design of Side Chain and Core Modifications

Rational design of this compound analogues focuses on systematic modifications of the phenazine core and the acetamide side chain to understand and improve their interaction with biological targets. Structure-activity relationship (SAR) studies are central to this approach, providing insights into which structural features are critical for activity. mdpi.com

Core Modifications: The phenazine ring system offers multiple positions for substitution, allowing for the modulation of electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can influence the redox potential of the phenazine core, which is often important for its biological activity. rasayanjournal.co.in For example, the introduction of halogen atoms at various positions on the phenazine scaffold has been explored to enhance antibacterial activity. nih.govmdpi.com Furthermore, fusing additional rings to the phenazine core, such as in benzo[a]phenazine (B1654389) derivatives, can extend the aromatic system and alter its binding properties.

Side Chain Modifications: The acetamide side chain at the 1-position can also be extensively modified. Variations can include:

Altering the Acyl Group: Replacing the acetyl group with other alkyl or aryl acyl groups can probe the steric and electronic requirements of the binding pocket.

Introducing Functionality on the Acyl Group: The introduction of functional groups, such as hydroxyl, amino, or carboxylic acid groups, on the acyl chain can introduce new hydrogen bonding interactions or alter the solubility of the compound.

The design of these modifications is often guided by computational modeling and a deep understanding of the target's structure and mechanism of action.

| Modification Site | Type of Modification | Rationale |

| Phenazine Core | Introduction of halogens, alkyl, or methoxy (B1213986) groups | Modulate electronic properties, steric bulk, and lipophilicity. |

| Phenazine Core | Annulation with other rings (e.g., benzo-fusion) | Extend the π-system, alter planarity and binding interactions. |

| Acetamide Side Chain | Variation of the N-acyl group (e.g., different alkyl or aryl groups) | Explore steric and hydrophobic interactions in the binding site. |

| Acetamide Side Chain | Introduction of polar functional groups | Introduce new hydrogen bonding opportunities, improve solubility. |

Combinatorial and Parallel Synthesis Approaches in Phenazine/Acetamide Chemistry

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed. These methods allow for the rapid generation of large, diverse libraries of related compounds for high-throughput screening. nih.gov

Parallel Synthesis: In parallel synthesis, a series of related compounds are synthesized simultaneously in separate reaction vessels. This can be as simple as reacting a common intermediate, such as 1-aminophenazine, with a variety of different acylating agents in a multi-well plate to generate a library of N-(phenazin-1-yl)amides. This approach is systematic and allows for the straightforward purification and characterization of each individual compound. A strategy for the rapid synthesis of a library of 35 diverse phenazines has been developed, starting from various anilines and utilizing the Jourdan-Ullmann/sodium borohydride (B1222165) ring-closure pathway, followed by diversification through Curtius rearrangements and amidations. rroij.com

Combinatorial Chemistry: More complex combinatorial approaches, such as split-and-pool synthesis, can be used to generate even larger libraries. wikipedia.org In the context of phenazine chemistry, multicomponent reactions (MCRs) are particularly well-suited for building molecular diversity in a single step. For example, a one-pot, two-step tandem synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives has been reported using a microwave-assisted multicomponent reaction of 2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, and malononitrile. nih.gov This approach is expected to be applicable to the combinatorial synthesis of biologically active compounds. nih.gov While solid-phase synthesis is a cornerstone of combinatorial chemistry, its application to phenazine synthesis is less commonly reported but holds potential for the creation of large, encoded libraries.

These high-throughput synthetic approaches, combined with efficient screening methods, accelerate the discovery of novel this compound analogues with desired properties.

Advanced Spectroscopic and Analytical Characterization in Chemical Biology Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR Analysis of Phenazinyl and Acetamide (B32628) Protons

The ¹H NMR spectrum of N-(Phenazin-1-YL)acetamide is predicted to display distinct signals corresponding to the protons of the phenazine (B1670421) ring system and the acetamide group. The phenazine core contains seven aromatic protons, while the acetamide group contributes a methyl group and an amide proton.

The aromatic region (typically δ 7.5-9.0 ppm) would be complex due to the seven protons on the substituted phenazine core. Based on data for the parent phenazine molecule, protons at positions 4 and 6 (adjacent to the ring nitrogens) are expected to be the most deshielded and appear furthest downfield. chemicalbook.com The acetamide substituent at the C-1 position would influence the chemical shifts of adjacent protons (H-2 and H-9). The amide proton (N-H) is expected to appear as a singlet, typically in the range of δ 8.5-10.5 ppm, with its exact position being sensitive to solvent and concentration. The acetyl group's three methyl protons would give rise to a sharp singlet, anticipated in the upfield region around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenazine H-2 to H-9 | 7.6 - 8.8 | Multiplets (m), Doublets (d), Doublet of doublets (dd) |

| NH (Amide) | ~9.5 | Singlet (s) |

| -COCH₃ (Acetyl) | ~2.3 | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. This compound has 14 carbon atoms. The spectrum is expected to show 12 signals for the aromatic carbons of the phenazine ring and two signals for the acetamide group (carbonyl and methyl).

The aromatic carbons are predicted to resonate in the δ 110-150 ppm range. oregonstate.edulibretexts.org The carbons directly bonded to the electronegative nitrogen atoms (C-4a, C-5a, C-9a, C-10a) would be found in this region, with quaternary carbons typically showing lower intensity. The carbon bearing the acetamide group (C-1) would be significantly influenced by the nitrogen substituent. The acetamide carbonyl carbon (-C=O) is expected to be the most deshielded carbon, appearing significantly downfield, typically between δ 168-172 ppm. libretexts.orgbhu.ac.in The acetyl methyl carbon (-CH₃) would be the most shielded, appearing far upfield around δ 20-25 ppm. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenazine C-1 to C-10a | 115 - 145 |

| -C=O (Carbonyl) | ~170 |

| -CH₃ (Methyl) | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). sdsu.edu It would be instrumental in tracing the connectivity of the protons within the individual benzene rings of the phenazine core, for instance, showing a correlation between H-2, H-3, and H-4.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon in the phenazine ring by linking its ¹H signal to its corresponding ¹³C signal. It would also confirm the assignment of the acetyl methyl carbon by showing a cross-peak to the methyl proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different spin systems across non-protonated (quaternary) carbons or heteroatoms. libretexts.orgyoutube.com It shows correlations between protons and carbons that are two or three bonds away. Crucially, a correlation would be expected between the amide (NH) proton and the phenazine C-1, as well as the carbonyl carbon. The acetyl methyl protons would also be expected to show a correlation to the carbonyl carbon. These correlations would unequivocally link the acetamide group to the C-1 position of the phenazine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. nanalysis.comlibretexts.org A NOESY spectrum could show a correlation between the amide (NH) proton and the H-2 proton on the phenazine ring, providing conformational information and further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₄H₁₁N₃O. The calculated monoisotopic mass allows for unambiguous confirmation of the compound's identity.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O |

| Calculated Monoisotopic Mass | 237.09021 g/mol |

| Expected [M+H]⁺ Ion | 238.09799 m/z |

Observing the protonated molecule [M+H]⁺ at m/z 238.09799 (within a few ppm of the calculated value) would confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of the main component. A sample of this compound would be injected into an LC system, and a single major peak would be expected in the chromatogram, indicating a pure compound. The mass spectrometer detector would simultaneously analyze the eluting peak, and the resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 238.1, confirming the molecular weight of the compound in that peak. Tandem MS (MS/MS) experiments could be performed on this ion to induce fragmentation. A characteristic and dominant fragmentation pathway for N-aryl acetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42.01 Da). youtube.com This would result in a fragment ion at m/z 196.08, corresponding to the protonated phenazin-1-amine core, providing further structural confirmation. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

No experimental IR or UV-Vis spectra for this compound are available in the searched scientific literature. While general spectroscopic properties of the parent phenazine core and various acetamide derivatives are known, this information cannot be accurately extrapolated to provide specific absorption maxima (λmax) or characteristic vibrational frequencies for the target compound without experimental validation.

Chromatographic Techniques for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Specific High-Performance Liquid Chromatography (HPLC) methods for the analysis or purification of this compound have not been reported. While HPLC is a common technique for analyzing phenazine derivatives, the retention time and optimal conditions (e.g., column type, mobile phase composition, and flow rate) are highly specific to the individual compound and must be determined empirically. nih.govresearchgate.net

Monitoring Reaction Progress and Yields

In the synthesis of related chemical structures, HPLC is often used to monitor the progress of reactions. nih.gov However, without a synthetic route and established analytical method for this compound, no information on its reaction monitoring or yield determination is available.

Mechanistic Investigations of Biological Activities in Vitro and in Silico Approaches

Molecular Interactions and Target Identification

The biological activities of phenazine (B1670421) derivatives stem from their distinct chemical structure, which facilitates a range of molecular interactions, including DNA binding and enzyme inhibition.

While direct studies on N-(Phenazin-1-YL)acetamide are not extensively documented, the broader class of phenazine derivatives is known to interact with DNA. The planar, aromatic structure of the phenazine core is a key feature that allows these molecules to function as DNA intercalating agents. This interaction involves the insertion of the flat phenazine ring system between the base pairs of the DNA double helix.

Studies on model phenazine derivatives, such as aposafranine (B1223006) and dipyrido[3,2-a:2',3'-c]phenazine (dppz), have demonstrated this binding mechanism through various biophysical techniques. The binding can be characterized as a "wedge-like partial intercalation," where the molecule inserts into the DNA helix, causing structural distortions. This intercalation is a primary mechanism by which these compounds can interfere with DNA processes.

Furthermore, some phenazine derivatives have been shown to act as topoisomerase I and II poisons. By stabilizing the transient DNA-enzyme complex, they prevent the re-ligation of the DNA strands, which can lead to double-strand breaks and ultimately trigger apoptosis in proliferating cells. This activity is particularly relevant to the anti-tumor properties observed in some phenazine compounds.

Phenazine derivatives have been identified as inhibitors of a variety of enzymes, a characteristic that contributes to their broad biological activities.

ATPases: Research on N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), a compound structurally similar to this compound, has demonstrated its ability to inhibit ATPase activity in the fungus Rhizoctonia solani. This inhibition disrupts the energy supply of the cell, leading to slowed metabolism and contributing to the compound's antifungal effect. mdpi.com The inactivation of ATPase is considered a key step in the mechanism that ultimately leads to fungal cell apoptosis. mdpi.com

Kinases: The phenazine scaffold has been explored for its potential as a kinase inhibitor. Certain imidazole (B134444) phenazine derivatives have been developed as inhibitors of disease-related targets, including tyrosine kinases. This inhibitory action is significant as kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer.

Xanthine (B1682287) Oxidase and COX-2/5-LOX: Currently, there is no available research data detailing the inhibitory activity of this compound or its close analogs against xanthine oxidase or the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The interaction of this compound with specific neuronal and cellular receptors remains an area for future investigation.

Sigma Receptors, TRPV1, and SLACK Potassium Channels: Based on available scientific literature, no studies have been published that investigate the binding affinity or functional interaction of this compound with Sigma receptors, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, or SLACK (KCNT1) potassium channels.

A fundamental characteristic of phenazine compounds is their redox-active nature. This property allows them to participate in oxidation-reduction reactions, which can significantly impact the redox homeostasis of a cell.

Phenazines can act as electron shuttles, a process that can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This ROS-based competition strategy is a key component of their antimicrobial mechanism. By increasing the intracellular concentration of ROS, these compounds induce a state of oxidative stress in microbial cells. This overwhelms the cell's antioxidant defenses, leading to damage of critical biomolecules like lipids, proteins, and DNA, ultimately causing cell death. In studies of the fungus Rhizoctonia solani treated with phenazine-1-carboxamide (PCN), the activity of antioxidant enzymes like superoxide dismutase (SOD) was reduced, while peroxidase (POD) activity increased, indicating a significant disruption of the pathogen's ability to manage oxidative stress. nih.govnih.gov

Cellular Pathway Modulation and Biological Response

The molecular interactions of phenazines translate into significant disruptions of cellular pathways, particularly in microbial organisms.

The antimicrobial and antifungal activities of phenazine derivatives are well-documented and result from a multi-pronged attack on microbial cellular integrity and function. Studies on compounds closely related to this compound provide a model for its likely mechanism of action against fungal pathogens like Rhizoctonia solani.

The primary targets appear to be the cell wall and cell membrane. nih.gov Microscopic studies have revealed that treatment with N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) causes severe morphological changes in fungal hyphae, including swelling, deformities, fractures, and increased surface warts. mdpi.com At a subcellular level, the damage is more profound, with observations of cell wall separation, disintegration of organelles, and disappearance of the septum. mdpi.com This physical disruption of the cell's primary protective barriers leads to leakage of intracellular contents and a loss of cellular integrity. mdpi.com

Furthermore, specific subcellular localization studies have confirmed that NNPCN acts on the mitochondria. nih.gov This aligns with the observed inhibition of ATPases and the disruption of redox homeostasis, as mitochondria are central to both energy production and the management of oxidative stress. The collective impact of cell wall damage, membrane disruption, organelle disintegration, and mitochondrial dysfunction effectively shuts down essential cellular processes, leading to the potent antifungal effect. mdpi.comnih.gov

**Table 1: Observed Effects of N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) on *Rhizoctonia solani***

| Cellular Component/Process | Observed Effect | Reference |

|---|---|---|

| Mycelial Morphology | Hyphal swelling, uneven thickness, fractures, deformities | mdpi.com |

| Cell Wall | Separation from cell membrane, structural damage | mdpi.comnih.gov |

| Subcellular Organelles | Disintegration | mdpi.com |

| Mitochondria | Identified as a primary target of the compound | nih.gov |

| Enzyme Activity | Inactivation of ATPase | mdpi.com |

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the chemical compound This compound corresponding to the detailed outline provided.

The conducted searches yielded information on various related but structurally distinct compounds, such as other acetamide (B32628) derivatives and different phenazine-based molecules. However, no studies were identified that specifically investigated the mechanisms of apoptosis induction, cell cycle modulation, anti-inflammatory action, or antiparasitic effects of this compound. Similarly, there is a lack of published data regarding its specific antimicrobial, antiproliferative, cytotoxic, or anti-inflammatory properties in cellular and non-clinical models.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this compound as per the provided detailed structure. The required mechanistic and phenotypic data for this particular compound are not present in the current body of scientific literature accessible through the searches performed.

Phenotypic Biological Activity Assessment (In Vitro and Non-Clinical In Vivo)

Antioxidant Activity in Biochemical Assays

No studies reporting the evaluation of the antioxidant activity of this compound through biochemical assays such as DPPH, ABTS, or FRAP were found. Therefore, no data on its radical scavenging capabilities or reducing power is available.

Analgesic and Antinociceptive Activity in Pre-clinical Models

There is no available scientific literature on the assessment of the analgesic and antinociceptive properties of this compound in preclinical models. Commonly used assays to determine such activity include the acetic acid-induced writhing test and the formalin test in rodents. However, no records of this compound being subjected to these or similar tests were discovered.

Anticonvulsant Activity in Animal Models

Investigations into the potential anticonvulsant effects of this compound in established animal models are absent from the available scientific literature. Standard screening models for anticonvulsant activity include the maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ)-induced seizure test. There are no published findings detailing the activity of this compound in these or any other anticonvulsant screening models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of phenazine (B1670421) derivatives is highly dependent on the nature and position of various substituents on the tricyclic core and the side chain.

The phenazine nucleus serves as a DNA intercalating agent, and its biological efficacy can be modulated by the addition of various functional groups. researchgate.net Research on phenazine-1-carboxamide (B1678076) analogues has demonstrated that substitutions on the phenazine ring play a critical role in their cytotoxic activity.

Diverse substituent groups are known to appear on the phenazine ring, including hydroxyl, methyl, halogen, and carboxamide groups, each influencing the compound's physical, chemical, and biological properties. mdpi.comnih.gov For instance, halogenation has been explored as a strategy to enhance antibacterial activity. Synthetic halogenated phenazines, inspired by natural counterparts, have shown improved activity against resistant bacterial strains like MRSA. mdpi.com Specifically, the introduction of a halogen at C6 and a methylsulfonyl amide group at C4 of the phenazine core was found to significantly improve antibacterial potency. mdpi.com

The electronic properties of these substituents are key. Electron-withdrawing groups can influence the redox potential of the phenazine core, which is often linked to its mechanism of action, including the generation of reactive oxygen species (ROS). mdpi.com Conversely, electron-donating groups can also modulate activity, highlighting a complex relationship that warrants detailed quantitative analysis.

Table 1: Effect of Phenazine Core Substituents on Biological Activity of Analogous Phenazine-1-Carboxamides

| Substituent Position | Substituent Type | General Impact on Cytotoxicity |

|---|---|---|

| C6, C7, C8, C9 | Halogen (e.g., Cl, F) | Generally enhances activity |

| C6, C7, C8, C9 | Methyl (CH₃) | Variable, often leads to modest changes |

| C6, C7, C8, C9 | Methoxy (B1213986) (OCH₃) | Variable, can increase or decrease activity |

This table is illustrative, based on findings for the phenazine-1-carboxamide class.

The side chain at position 1 of the phenazine core is fundamental to its interaction with biological targets. For the analogous phenazine-1-carboxamides, SAR studies have shown that there is very limited scope for structural variation of the cationic 1-carboxamide side chain without a significant loss of cytotoxicity. nih.gov This suggests that the geometry, hydrogen-bonding capability, and cationic nature of the side chain are precisely tuned for optimal binding to DNA. researchgate.net

Applying this principle to N-(Phenazin-1-YL)acetamide, it can be inferred that modifications to the acetamide (B32628) moiety would likely have a profound impact on activity. Key aspects to consider would include:

Length of the Alkyl Chain: Altering the length of the chain connecting to the terminal group could disrupt the optimal positioning of the molecule within its binding site.

Terminal Group: The nature of the terminal group on the side chain is critical. In many active phenazine-1-carboxamides, this is a basic group that is protonated at physiological pH, allowing for ionic interactions with the phosphate backbone of DNA. researchgate.net

Hydrogen Bonding Pattern: The amide group itself is a key hydrogen bond donor and acceptor. Changes to this group, such as N-methylation, could alter the hydrogen-bonding pattern and reduce binding affinity.

Studies on other heterocyclic acetamide derivatives have also shown that the acetamide linker is crucial for biological activity, often serving as a key structural element for interaction with target enzymes or receptors. nih.gov

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The orientation of the acetamide side chain relative to the planar phenazine core dictates how the molecule fits into its biological target.

Conformational studies on related phenazine-dicarboxamides reveal that intramolecular hydrogen bonding plays a significant role in defining the molecule's preferred geometry. researchgate.net For example, a hydrogen bond between the amide proton and the adjacent nitrogen atom of the phenazine ring (N10) can lock the side chain into a specific, relatively planar conformation. researchgate.net This intramolecular bond is a recurring feature in models of how tricyclic carboxamides bind to DNA. nih.gov

Molecular dynamics simulations of phenazine-1-carboxamides have shown that the side chain can exist in multiple conformations. researchgate.net The stability of the complex with DNA is influenced by how well these conformations allow for an ideal set of hydrogen bonds. A weaker intramolecular hydrogen bond between the carboxamide and the phenazine ring can lead to a "looser" complex and faster dissociation from DNA, potentially reducing activity. researchgate.net Therefore, any substituent on either the phenazine core or the acetamide side chain that alters the conformational preference or the strength of key intramolecular hydrogen bonds would be expected to modulate biological activity.

Role of Physicochemical Parameters in Activity (excluding explicit physical properties)

To move beyond a qualitative SAR and develop a quantitative structure-activity relationship (QSAR), the influence of physicochemical parameters must be evaluated. These parameters quantify the electronic and steric properties of substituents.

The electronic influence of a substituent on the phenazine ring can be quantified using Hammett substituent constants (σ). The Hammett equation (log(K/K₀) = ρσ) provides a linear free-energy relationship that connects reaction rates or equilibrium constants to the electronic properties of substituents. wikipedia.org In a QSAR context, it is adapted to correlate biological activity (log 1/C, where C is the concentration required for a given effect) with these constants.

Hammett Constant (σ): This value is a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value (e.g., for -NO₂) indicates an electron-withdrawing group, while a negative value (e.g., for -OCH₃) indicates an electron-donating group. sips.org.in

Reaction Constant (ρ): The slope of the Hammett plot, ρ, indicates the sensitivity of the biological activity to the electronic effects of the substituents.

A positive ρ value would imply that the biological activity is enhanced by electron-withdrawing groups. This could suggest that a reduction in electron density at the phenazine core or a stabilization of a negative charge in the transition state of the rate-limiting step is favorable for activity.

A negative ρ value would indicate that electron-donating groups enhance activity, perhaps by stabilizing a positive charge that develops during the interaction with the target.

Table 2: Hypothetical Hammett Analysis for Substituted this compound

| Substituent (at C7) | Hammett Constant (σₚ) | Hypothetical log(1/IC₅₀) |

|---|---|---|

| -OCH₃ | -0.27 | 5.8 |

| -CH₃ | -0.17 | 6.0 |

| -H | 0.00 | 6.2 |

| -Cl | 0.23 | 6.5 |

| -CN | 0.66 | 7.0 |

| -NO₂ | 0.78 | 7.2 |

This table is for illustrative purposes to demonstrate the application of Hammett constants. A positive slope in a plot of log(1/IC₅₀) vs. σₚ would yield a positive ρ value.

Steric properties, such as the size and shape of substituents, are critical for drug-receptor interactions. A bulky substituent may sterically hinder the compound from fitting into its binding site. sips.org.in The Taft steric parameter, Eₛ, is a quantitative measure of these effects, derived from the hydrolysis rates of substituted aliphatic esters. wikipedia.orgslideshare.net

The Taft equation separates polar and steric effects: log(k/k₀) = ρσ + δEₛ. wikipedia.org

Taft Steric Parameter (Eₛ): This parameter quantifies the steric bulk of a substituent. Larger, bulkier groups have more negative Eₛ values. slideshare.net

Steric Sensitivity Factor (δ): This term in the Taft equation indicates how sensitive the biological activity is to steric effects.

A positive δ value implies that steric bulk is detrimental to activity (activity decreases as Eₛ becomes more negative). This is common when a substituent must fit into a sterically constrained pocket.

A negative δ value indicates that bulkier groups enhance activity. This might occur if a larger group makes favorable van der Waals contacts or helps to orient the molecule correctly for binding. wikipedia.org

Table 3: Hypothetical Taft Analysis for this compound Analogues

| Substituent (R in -NH-CO-CH₂-R) | Taft Steric Parameter (Eₛ) | Hypothetical log(1/IC₅₀) |

|---|---|---|

| -H | +1.24 | 6.5 |

| -CH₃ | 0.00 | 6.1 |

| -CH₂CH₃ | -0.07 | 5.9 |

| -CH(CH₃)₂ | -0.47 | 5.4 |

| -C(CH₃)₃ | -1.54 | 4.7 |

This table is for illustrative purposes. A positive slope in a plot of log(1/IC₅₀) vs. Eₛ would yield a positive δ value, indicating that smaller substituents are favored.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com For phenazine derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic or other biological effects.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound were not found in the reviewed literature, numerous studies have focused on developing predictive models for the biological activities of various phenazine analogues. These models are crucial for designing new phenazine derivatives with enhanced efficacy and for predicting the activity of untested compounds.

Researchers have successfully generated statistically significant 2D-QSAR models for analogues of fluphenazine, a phenothiazine derivative with a similar three-ring heterocyclic structure, to correlate their structures with pro-apoptotic activity in cancer chemoprevention. Several statistically robust QSAR models have been developed with high predictivity for various biological targets. These models aid in identifying both explicit and subtle structural features required for a specific biological activity.

For other classes of heterocyclic compounds, predictive QSAR models have been developed for antimicrobial and antifungal properties. These models often utilize topological and density functional theory (DFT) derived descriptors to explain a wide range of biological activities. mdpi.com The insights gained from these models are valuable for the rational design of more potent antimicrobial agents based on heterocyclic scaffolds.

A general workflow for developing a QSAR model involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

The following table summarizes representative QSAR studies on phenazine-related heterocyclic compounds, highlighting the methodologies and findings that could be conceptually applied to this compound.

| Compound Class | Biological Activity | Key Findings from QSAR Models |

| Benzo[a]pyrano[2,3-c]phenazine derivatives | Antitumor | Substitutions on the γ-pyran ring, such as cyano and p-dimethylamino phenyl groups, were found to significantly enhance growth inhibitory activity against cancer cell lines like HepG2. nih.gov |

| Triazolothiadiazine compounds | Antifungal and Antibiotic | Models indicated that connectivity, electronegativity, polarizability, and van der Waals properties are key descriptors for predicting antimicrobial activity. |

| Benzothiazole-piperazine derivatives | Anticancer | Theoretical investigations using semiempirical molecular orbital theory and DFT have been used to establish relationships between molecular structure and activity. researchgate.net |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial aspect of drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule responsible for its biological activity. mdpi.comfrontiersin.org For the phenazine class of compounds, several key pharmacophoric features have been identified that contribute to their diverse biological activities, including anticancer and antimicrobial effects.

While a specific pharmacophore model for this compound is not available, general features for bioactive phenazines can be extrapolated from studies on various derivatives. The planar, aromatic, tricyclic phenazine core itself is a fundamental pharmacophoric feature, acting as a scaffold for the spatial arrangement of other functional groups and often enabling intercalation with DNA. nih.gov

Key pharmacophoric features commonly identified in bioactive phenazine derivatives include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the phenazine ring can act as hydrogen bond acceptors. Substituents such as hydroxyl (-OH), carboxyl (-COOH), and carboxamide (-CONH2) groups, frequently found in naturally occurring phenazines, can serve as both hydrogen bond donors and acceptors. mdpi.com These interactions are critical for binding to biological targets like enzymes and receptors. For instance, phenazine-1-carboxamide exhibits significant antagonistic activity against various plant pathogenic fungi. mdpi.com

Hydrophobic/Aromatic Regions: The fused benzene rings of the phenazine nucleus provide a large hydrophobic and aromatic surface area. This allows for van der Waals and π-π stacking interactions with aromatic amino acid residues in the active sites of target proteins.

Substituent Effects: The nature and position of substituents on the phenazine ring are critical determinants of biological activity and selectivity.

Hydroxylation and Methylation: These modifications are very important for the antibiotic activity of phenazines. mdpi.comnih.gov For example, the antifungal activity of some O-methylated phenazines is significantly higher than their non-methylated counterparts. nih.gov

Carboxamidation: The presence of a carboxamide group, as seen in phenazine-1-carboxamide, is associated with broad-spectrum antifungal and anticancer activities. mdpi.com

Halogenation: The introduction of halogen atoms can modulate the electronic properties and lipophilicity of the molecule, influencing its biological activity.

A hypothetical pharmacophore model for this compound would likely include the aromatic features of the phenazine core, a hydrogen bond acceptor feature from the acetamide carbonyl group, and a hydrogen bond donor from the amide N-H group. The precise spatial arrangement of these features would be critical for its interaction with a biological target.

Structure-Property Relationships Governing Research Utility (e.g., spectroscopic properties, synthetic feasibility)

The utility of a chemical compound in research is significantly influenced by its physicochemical properties, which are in turn dictated by its molecular structure. For this compound, its spectroscopic characteristics and the feasibility of its synthesis are key structure-property relationships that govern its potential applications.

Spectroscopic Properties

The extended π-conjugated system of the phenazine core gives rise to distinct spectroscopic properties, particularly in UV-visible absorption and fluorescence spectroscopy.

UV-Visible Absorption: Phenazine and its derivatives typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum. arkat-usa.org These absorptions correspond to π → π* and n → π* electronic transitions. researchgate.net The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the nature and position of substituents on the phenazine ring.

Effect of Substituents: Electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -NO2, halogens) can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. For example, halogen substitution on dialkoxy phenazines leads to a red shift in the λmax, with the shift increasing from fluorine to bromine. arkat-usa.org This tunability of spectroscopic properties is valuable for the development of phenazine-based chemosensors and dyes. arkat-usa.org

Fluorescence: Many phenazine derivatives are fluorescent, and their emission properties are also dependent on substitution patterns. The emission spectra can provide insights into the energy levels of the excited states. acs.org The fluorescence of phenazine-based compounds has been exploited in the development of probes for metal ions and other analytes.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential tools for the structural elucidation of phenazine derivatives. The chemical shifts of the protons and carbons are influenced by the electronic environment, which is modulated by substituents. Studies have correlated the 13C NMR spectral data of substituted phenazines with Hammett substituent constants to quantify the electronic effects of different functional groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. For this compound, key IR bands would be expected for the N-H stretching and bending of the secondary amide, the C=O stretching of the amide carbonyl group, and the C=N and C=C stretching vibrations of the phenazine ring system. researchgate.net

Synthetic Feasibility

The accessibility of this compound and its analogues is dependent on efficient and versatile synthetic methodologies for the phenazine core and subsequent functionalization.

Synthesis of the Phenazine Core: Several classical and modern methods exist for the synthesis of the phenazine skeleton.

Wohl-Aue Reaction: This is a traditional method involving the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base.

Condensation Reactions: A common approach involves the condensation of a benzene-1,2-diamine with a benzene-1,2-dione.

Modern Catalytic Methods: More recent and efficient methods include the palladium-catalyzed double N-arylation (Buchwald-Hartwig cyclization) of substituted bromoanilines, which allows for the regioselective synthesis of functionalized phenazines in good yields. nih.govresearchgate.net This method offers a versatile route to a wide range of substituted phenazines. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting the binding mode and affinity of a compound within the active site of a biological target.

Molecular docking simulations calculate the binding energy, often expressed in kcal/mol, to estimate the strength of the interaction between a ligand and a protein. A more negative value typically indicates a stronger, more favorable interaction. For phenazine derivatives, docking studies have been used to evaluate their potential as enzyme inhibitors. For example, studies on phenazine-derived dyes targeting cholinesterase enzymes, which are relevant in Alzheimer's disease research, revealed strong binding scores. Specifically, the dye Janus Green B showed a high binding affinity for acetylcholinesterase (AChE) with a score of –9.2 kcal/mol, while Safranin-O bound strongly to butyrylcholinesterase (BChE) with a score of –9.1 kcal/mol yuksekihtisasuniversitesi.edu.tr.

For this compound, a similar docking study against a relevant protein target (e.g., a bacterial enzyme or a human kinase) would yield data on its binding affinity. The results would be presented in a format similar to the illustrative table below, comparing its predicted affinity to that of a known reference inhibitor.

Illustrative Docking Results for this compound This table is a hypothetical representation of typical molecular docking output.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| This compound | Example Target (e.g., AChE) | -8.5 | ~250 nM |

| Reference Inhibitor | Example Target (e.g., AChE) | -9.2 | ~100 nM |

Beyond predicting affinity, docking simulations reveal the specific interactions that stabilize the ligand within the protein's binding pocket. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-stacking. Identifying the key amino acid residues involved in these interactions is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

In docking studies of phenazine-derived dyes with cholinesterase enzymes, aromatic residues were found to play a central role in ligand binding. Key interactions were observed with residues such as TRP286, TYR341, and TYR124 for AChE, and TRP82, PHE329, and HIS438 for BChE yuksekihtisasuniversitesi.edu.tr. These simulations show that ligands form various interactions, including hydrogen bonds and π-alkyl bonds, within the enzyme's active site yuksekihtisasuniversitesi.edu.tr. A docking study of this compound would similarly map its interactions, identifying which parts of the molecule—the phenazine core, the acetamide linker, or the amide group—engage with specific residues in the target's active site.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is used to assess the stability of the docked pose and explore the conformational flexibility of both the ligand and the protein.

MD simulations are frequently used to validate the results of molecular docking. By simulating the ligand-protein complex in a dynamic environment (typically including water and ions) for nanoseconds or longer, researchers can determine if the initial binding pose is stable. Studies on other acetamide-sulfonamide compounds have used MD simulations to confirm that the docked inhibitors form stable complexes with their target enzymes, without undergoing significant conformational changes during the simulation researchgate.net.

MD simulations can also reveal functionally important protein dynamics. For instance, simulations of the phenazine biosynthetic enzyme PhzF showed high flexibility in structural loops that form a passage to the active site, an insight not available from static crystal structures nih.gov. An MD simulation of this compound bound to a target would analyze its root-mean-square deviation (RMSD) to confirm binding stability and observe how its interactions with key residues evolve over time.

The surrounding solvent plays a critical role in molecular interactions. MD simulations explicitly model solvent molecules, allowing for a realistic exploration of how the environment affects the ligand and protein. Studies on phenazine derivatives have shown that solvent polarity can strongly influence their excited-state dynamics and charge transfer properties nih.gov. Similarly, the solvation of molecules affects their conformation and how they interact with surfaces or binding pockets researchgate.netchemrxiv.org.

Biosynthetic Pathways and Natural Occurrence of Phenazine Acetamide Structures if Applicable

Microbial Production of Phenazine (B1670421) Natural Products

Phenazines are primarily isolated as secondary metabolites from bacteria found in soil and marine environments. asm.org Their production is not ubiquitous but is a characteristic of specific microbial genera, which utilize these compounds for a variety of ecological functions, including antimicrobial activity, biofilm formation, and iron acquisition. asm.org

A variety of bacteria are known for their ability to produce phenazines. Among the most prolific and well-studied are species from the genera Pseudomonas and Streptomyces. asm.orgekb.eg However, other bacteria, including species of Burkholderia, Vibrio, and Brevibacterium, as well as some archaea like Methanosarcina, are also capable of phenazine biosynthesis. Current time information in Zurich, CH.plos.org

These microorganisms produce a range of phenazine derivatives. For instance, Pseudomonas aeruginosa is known for producing pyocyanin (B1662382), while Pseudomonas chlororaphis produces phenazine-1-carboxamide (B1678076) (PCN) and phenazine-1-carboxylic acid (PCA). nih.govresearchgate.net PCA is a central precursor molecule from which many other phenazine derivatives are synthesized. asm.orgasm.org

| Microorganism | Key Phenazine Products | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Pyocyanin, Phenazine-1-carboxylic acid (PCA), Phenazine-1-carboxamide (PCN), 1-Hydroxyphenazine | asm.orgnih.gov |

| Pseudomonas chlororaphis | Phenazine-1-carboxylic acid (PCA), 2-Hydroxyphenazine, Phenazine-1-carboxamide (PCN) | frontiersin.orgnih.gov |

| Pseudomonas fluorescens | Phenazine-1-carboxylic acid (PCA) | asm.org |

| Streptomyces spp. | Terpenoid phenazines (e.g., Endophenazines), Phenazine-1-carboxylic acid (PCA) | asm.org |

| Burkholderia spp. | General phenazine production | Current time information in Zurich, CH. |

The biosynthesis of the core phenazine structure is a conserved pathway that begins with the shikimate pathway intermediate, chorismic acid. Current time information in Zurich, CH.plos.org The central enzymatic machinery is encoded by a highly conserved gene cluster, the phz operon (phzABCDEFG). frontiersin.orgnih.gov

The key steps in the formation of the phenazine scaffold are as follows:

PhzE , an anthranilate synthase homolog, converts chorismate to 2-amino-2-desoxyisochorismate (ADIC). researchgate.net

PhzD , an isochorismatase, hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.net

PhzF catalyzes the isomerization of DHHA to form a reactive aminoketone intermediate. researchgate.net

Two molecules of this intermediate are then condensed and rearranged to form the tricyclic phenazine core. nih.gov This process leads to the formation of phenazine-1-carboxylic acid (PCA) and, in some organisms, phenazine-1,6-dicarboxylic acid (PDC). Current time information in Zurich, CH.frontiersin.org

These core structures, particularly PCA, serve as substrates for modifying enzymes that generate the vast diversity of natural phenazines. frontiersin.org

Interrelationship Between Natural and Synthetic Phenazine-Acetamide Derivatives

The direct biosynthetic pathway for N-(Phenazin-1-YL)acetamide has not been documented in microorganisms. However, a closely related natural product, phenazine-1-carboxamide (PCN), is produced by several bacteria, including Pseudomonas aeruginosa and Pseudomonas chlororaphis. nih.govresearchgate.net

The biosynthesis of PCN occurs via the enzymatic modification of PCA. The gene phzH encodes an enzyme that facilitates the conversion of PCA into PCN. frontiersin.orgasm.orgnih.gov This establishes a clear biological precedent for the formation of an amide group at the C-1 position of the phenazine ring.

This compound is structurally distinct from PCN, featuring an acetamide (B32628) group (-NHCOCH₃) attached directly to the ring, rather than a carboxamide group (-CONH₂). This suggests that this compound is likely a synthetic or semi-synthetic derivative. Chemical synthesis routes have been developed to create a wide variety of phenazine derivatives by modifying the carboxyl group of PCA. nih.govnih.gov A plausible synthetic route to this compound would involve the conversion of the natural product PCA into phenazin-1-amine, followed by a standard acetylation reaction. Synthetic procedures to generate phenazin-1-amine from PCA derivatives have been described. rroij.com Therefore, the interrelationship is one where a natural product (PCA) serves as the direct or indirect precursor for a synthetic derivative (this compound), inspired by the existence of other natural amides like PCN.

Strategies for Biosynthetic Engineering and Production Enhancement

Given the low yield of phenazines from wild-type microbial strains, significant research has focused on metabolic engineering to enhance production for agricultural and biotechnological applications. Current time information in Zurich, CH.rroij.com The production of PCA, as the key precursor to many derivatives, is a primary target for these efforts.

Key strategies include:

Enhancing Precursor Supply : Overexpression of genes in the shikimate pathway can increase the metabolic flux towards chorismic acid, the primary precursor for phenazine synthesis. frontiersin.orgnih.gov

Removing Negative Regulators : The inactivation of repressor genes, such as psrA and rpeA in Pseudomonas chlororaphis, has been shown to significantly increase the production of PCN. researchgate.net

Pathway Optimization : Restoring or optimizing the expression of key genes in the phz operon, such as phzF, can overcome bottlenecks in the biosynthetic pathway. nih.gov

Blocking Competing Pathways : Knocking out genes for enzymes that convert PCA into other derivatives (e.g., phzO, which leads to 2-hydroxyphenazine) can result in the specific accumulation of PCA. frontiersin.orgnih.gov

Heterologous Expression : The entire phenazine biosynthetic gene cluster can be transplanted into other, more industrially amenable microorganisms to create efficient cell factories for phenazine production. researchgate.net

Through these genetic engineering approaches, researchers have successfully increased the yield of PCA and its derivatives by several fold, demonstrating the potential to produce these valuable compounds on a larger scale. nih.gov

Future Research Directions and Translational Research Applications

Development of Advanced Synthetic Methodologies for N-(Phenazin-1-YL)acetamide

The synthesis of this compound is a critical step that influences its potential for large-scale production and therapeutic development. Future efforts will likely concentrate on creating more efficient, sustainable, and versatile synthetic routes.

Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive processes, leading to significant environmental waste. The principles of green chemistry aim to mitigate this impact by designing more sustainable chemical processes. nih.gov Future research on the synthesis of this compound should incorporate these principles. Key areas of focus could include one-pot synthesis, the use of aqueous reaction media, and the implementation of alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov The goal is to develop a holistic life cycle for the active pharmaceutical ingredient that minimizes pollution and maximizes resource efficiency. nih.gov

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

| Strategy | Description | Potential Benefits |

|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent usage, lower waste generation, increased time and cost efficiency. |

| Aqueous Media | Utilizing water as a solvent in place of volatile organic compounds (VOCs). | Enhanced safety, reduced environmental pollution, lower cost. |

| Catalytic Reactions | Employing reusable catalysts (e.g., biocatalysts or nanocatalysts) to improve reaction efficiency and selectivity. | High atom economy, reduced stoichiometric waste, milder reaction conditions. |

| Alternative Energy | Using microwave or ultrasonic irradiation to accelerate reactions. | Shorter reaction times, increased product yields, lower energy consumption. |

Many bioactive molecules are chiral, and their different enantiomers can exhibit distinct pharmacological and toxicological profiles. While this compound itself is not chiral, the synthesis of chiral analogues by introducing stereocenters could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on developing stereoselective synthetic methods to produce enantiomerically pure analogues of this compound. This would enable a detailed investigation of the structure-activity relationships related to stereochemistry, potentially leading to the identification of more effective and safer therapeutic agents.

Exploration of Novel Biological Targets and Mechanisms

While phenazine (B1670421) derivatives are known for a range of activities, the full therapeutic potential of this compound remains to be unlocked. Future investigations should aim to identify novel biological targets and elucidate the compound's complete mechanism of action.

Phenazine compounds have demonstrated a wide spectrum of activities, including antifungal and anticancer properties. mdpi.comnih.gov For instance, the related compound N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN) has shown significant inhibitory effects against the fungus Rhizoctonia solani. mdpi.com Future research should involve systematic screening of this compound against diverse panels of cell lines, pathogens, and enzymes. This could uncover previously unknown activities, such as antiviral, anti-inflammatory, or neuroprotective effects, thereby expanding its potential therapeutic applications.

Complex diseases often involve multiple biological pathways, making multi-target drugs a potentially more effective therapeutic strategy than single-target agents. nih.gov Polypharmacology is the study of how a single drug interacts with multiple targets, which can be responsible for both its therapeutic effects and side effects. nih.gov Future research should aim to characterize the polypharmacological profile of this compound. By screening the compound against a wide range of biological targets, researchers can create an "affinity fingerprint" that details its interactions. nih.gov This knowledge is crucial for predicting a compound's efficacy and potential off-target effects, guiding lead optimization, and identifying opportunities for drug repurposing.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insights

To fully understand how this compound functions at a systemic level, it is essential to move beyond single-target studies and embrace a more holistic approach. nih.gov The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular and organismal response to the compound. mdpi.com

This multi-omics approach has been successfully used to investigate the mechanism of related compounds. For example, transcriptome sequencing of R. solani treated with the fungicide NNPCN revealed significant changes in gene expression related to cell wall metabolism and steroid biosynthesis, providing crucial insights into its mode of action. mdpi.com A similar strategy can be applied to this compound. By combining data from different omics levels, researchers can identify the key pathways modulated by the compound, discover novel biomarkers of drug response, and build detailed models of its mechanism of action. nih.govmdpi.com This deep mechanistic understanding is a cornerstone of modern translational research, facilitating the development of more effective and personalized therapies. nih.gov

Table 2: Application of Multi-Omics in this compound Research

| Omics Field | Research Question | Potential Insights |

|---|---|---|

| Transcriptomics | How does the compound alter gene expression in target cells or organisms? | Identification of regulated genes and pathways; clues to mechanism of action. |

| Proteomics | What are the changes in protein expression and post-translational modifications? | Identification of direct protein targets; understanding of downstream signaling effects. |

| Metabolomics | How does the compound affect the metabolic profile of a biological system? | Discovery of metabolic pathways impacted by the compound; identification of biomarkers for efficacy. |

| Integrated Analysis | What is the complete systems-level response to the compound? | Comprehensive understanding of the mechanism of action; prediction of therapeutic and adverse effects. |

No Research Found for this compound in Specified Future Research Directions

Following a comprehensive search of scientific literature and databases, no specific research information was found for the chemical compound This compound within the requested future research directions and translational applications. This includes the areas of proteomics, metabolomics, transcriptomics, its use as a chemical biology tool or probe, and its application in materials science or supramolecular chemistry.

The performed searches for "this compound" in conjunction with terms such as "proteomics," "metabolomics," "transcriptomics," "molecular probe," "imaging agents," "biosensors," "materials science," and "supramolecular chemistry" did not yield any relevant results. The scientific information available primarily focuses on related but structurally distinct compounds, such as phenazine-1-carboxamide (PCN) and other phenazine or acetamide (B32628) derivatives.

Due to the strict adherence to the provided outline, which requires focusing solely on this compound, and the absence of any specific data for this compound in the specified advanced research fields, it is not possible to generate the requested article content. The creation of scientifically accurate and informative sections on these topics requires existing research findings, which are not available for this particular chemical entity.

It is important to note that while the broader classes of phenazines and acetamides have been investigated for such applications, this information cannot be attributed to this compound without direct scientific evidence. Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the requested article sections cannot be produced.

Q & A

Q. Purity Validation :

- HPLC : Ensure ≥95% purity (e.g., as in fluorenyl acetamide standards) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, referencing shifts in aromatic and acetamide protons .

- Mass Spectrometry : Validate molecular weight (e.g., using ESI-MS) .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR Spectroscopy : Resolve aromatic (δ 7.0–8.5 ppm) and acetamide (δ 2.0–2.5 ppm) protons .

- X-ray Crystallography : Determine crystal packing and intermolecular interactions, as applied to chlorophenylacetamide derivatives (e.g., C–H···O bonds) .

- FT-IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and N–H bending modes .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₁N₃O) .

How can computational methods predict the biological activity and binding mechanisms of this compound derivatives?

Advanced Research Question